molecular formula C15H20O4 B8559511 4-(6-Hydroxyhexyloxy)cinnamic acid

4-(6-Hydroxyhexyloxy)cinnamic acid

Cat. No. B8559511
M. Wt: 264.32 g/mol
InChI Key: OOUIOHASXNAAAE-UHFFFAOYSA-N
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Patent
US08362151B2

Procedure details

To a 1L round-bottom flask were added 3-[4-(6-Hydroxy-hexyloxy)-phenyl]-acrylic acid methyl ester (27.82 g, 100 mmol) and MeOH (250 mL) and H2O (80 mL) to render a yellow solution. KOH pellets (8.42 g, 150 mmol) was added in portions. The resulting solution was placed in an oil bath at 50° C. under N2 after the flask was equipped with a water condenser. After 24 h, HPLC analysis indicated more than 95% conversion. The solution was concentrated by rotary evaporation to remove most organic solvent. The remaining solution was diluted with ice cold H2O (400 mL) and cooled in an ice bath. Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise to result in a white slurry (pH 3). The slurry was filtered with a Büchner funnel and the solid was rinsed with additional H2O (ca. 500 mL) and then transferred to a recrystallization dish. After drying overnight in the air, the solid was transferred to an amber bottle, cooled in a dry ice box for 1 h and then lyophilized for 16 h. The hydroxy acid weighed 24.9 g (94% yield).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27.82 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])=[CH:8][CH:7]=1.CO.[OH-].[K+]>O>[OH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[CH:4][C:3]([OH:20])=[O:2])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
27.82 g
Type
reactant
Smiles
COC(C=CC1=CC=C(C=C1)OCCCCCCO)=O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
The resulting solution was placed in an oil bath at 50° C. under N2
CUSTOM
Type
CUSTOM
Details
after the flask was equipped with a water condenser
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove most organic solvent
ADDITION
Type
ADDITION
Details
The remaining solution was diluted with ice cold H2O (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
Upon vigorous stirring, concentrated HCl solution (ca. 12 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
to result in a white slurry (pH 3)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered with a Büchner funnel
WASH
Type
WASH
Details
the solid was rinsed with additional H2O (ca. 500 mL)
CUSTOM
Type
CUSTOM
Details
After drying overnight in the air
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice box for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
lyophilized for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OCCCCCCOC1=CC=C(C=C1)C=CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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